Methylthiophosphorylchloride
CAS No.: 18281-76-0
Cat. No.: VC21007972
Molecular Formula: CH3Cl2OPS
Molecular Weight: 164.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18281-76-0 |
|---|---|
| Molecular Formula | CH3Cl2OPS |
| Molecular Weight | 164.98 g/mol |
| IUPAC Name | dichlorophosphorylsulfanylmethane |
| Standard InChI | InChI=1S/CH3Cl2OPS/c1-6-5(2,3)4/h1H3 |
| Standard InChI Key | XKEDDHKQRMGTDD-UHFFFAOYSA-N |
| SMILES | CSP(=O)(Cl)Cl |
| Canonical SMILES | CSP(=O)(Cl)Cl |
Introduction
Chemical Identity and Physical Properties
Nomenclature and Identification
Methylthiophosphorylchloride is formally known as Phosphorochloridothioic acid, O,O-dimethyl ester, though it goes by numerous synonyms in scientific and industrial literature. This compound has a distinct chemical identity that distinguishes it from related phosphorus compounds. The systematic naming reflects its structural composition with phosphorus as the central atom connected to specific functional groups .
The compound has been assigned several identifiers to facilitate its tracking and regulation in chemical databases and safety systems. These identification parameters are crucial for regulatory compliance and scientific communication regarding the compound. Table 1 presents the key identifiers for this chemical.
| Parameter | Value |
|---|---|
| IUPAC Name | Phosphorochloridothioic acid, O,O-dimethyl ester |
| CAS Registry Number | 2524-03-0 |
| Molecular Formula | C₂H₆ClO₂PS |
| Molecular Weight | 160.560 g/mol |
| IUPAC Standard InChIKey | XFBJRFNXPUCPKU-UHFFFAOYSA-N |
The compound has numerous alternative names including Chlorodimethoxyphosphine sulfide, Dimethoxythiophosphonyl chloride, Dimethyl chlorothionophosphate, O,O-Dimethyl phosphorochloridothioate, and Dimethyl thiophosphoryl chloride, among others . This multiplicity of names can sometimes lead to confusion in the scientific literature, requiring careful attention to the structural formula when identifying the compound across different sources.
Physical and Chemical Properties
Methylthiophosphorylchloride exhibits distinctive physical and chemical characteristics that influence its handling, storage, and applications. As a colorless to yellow liquid with a distinctive stench odor, it requires special containment and ventilation systems during handling . The compound's physical state at room temperature facilitates its use in liquid-phase reactions, though its volatility necessitates proper containment systems.
The following table summarizes the key physical and chemical properties of Methylthiophosphorylchloride:
| Property | Value |
|---|---|
| Physical State | Liquid |
| Color | Colorless to yellow |
| Odor | Stench |
| Density | 1.322 g/cm³ |
| Melting Point | Data not available |
| Boiling Point | 66-67°C at 21 hPa (16 mmHg) |
| Vapor Pressure | Data not available |
| Vapor Density | 5.54 (Air = 1) |
| Water Solubility | Decomposes in water |
| Partition Coefficient (octanol/water) | Data not available |
The compound's tendency to decompose in water indicates its reactivity with moisture, which is a critical consideration for storage and handling protocols . Its relatively high vapor density suggests that its vapors are heavier than air, which has important implications for ventilation design in facilities where the compound is handled.
Chemical Structure and Reactivity
The chemical structure of Methylthiophosphorylchloride features a central phosphorus atom bonded to sulfur (thio group), chlorine, and two methoxy groups (-OCH₃). This arrangement gives the molecule specific reactivity patterns that make it valuable in organic synthesis. The P=S bond (thiophosphoryl group) imparts distinct chemical properties compared to its oxygen analogue (phosphoryl group, P=O) .
The compound's reactivity is characterized by several key features:
-
Susceptibility to nucleophilic substitution at the phosphorus center, particularly at the P-Cl bond.
-
Hydrolytic instability, leading to decomposition in water with the formation of acidic products.
-
Potential for oxidative transformations of the thiophosphoryl (P=S) group.
-
Incompatibility with strong oxidizing agents, resulting in potentially hazardous reactions .
These reactivity patterns explain both the compound's utility in synthetic applications and its hazardous properties that necessitate careful handling. The chlorine atom bonded to phosphorus is particularly reactive, making the compound valuable as an intermediate in the synthesis of more complex organophosphorus compounds.
Synthesis and Industrial Production
General Synthetic Routes
The synthesis of Methylthiophosphorylchloride can be achieved through several routes, with the most common involving reactions of phosphorus trichloride (PCl₃) with sulfur and subsequent modification with methanol or methoxide sources. Understanding these synthetic pathways is essential for optimizing industrial production processes and exploring alternative synthesis routes that might offer improved safety or efficiency .
A fundamental approach involves the initial preparation of thiophosphoryl chloride (PSCl₃), which serves as a key intermediate, followed by controlled substitution reactions to introduce the methoxy groups. The synthesis of thiophosphoryl chloride itself is accomplished through the reaction of phosphorus trichloride with sulfur, often in the presence of catalysts to enhance reaction rates and selectivity .
The general reaction for thiophosphoryl chloride preparation can be represented as:
PCl₃ + S → PSCl₃
This reaction typically requires elevated temperatures and appropriate catalysts to proceed at industrially viable rates. The subsequent conversion to Methylthiophosphorylchloride involves controlled substitution of chlorine atoms with methoxy groups, requiring careful regulation of reaction conditions to prevent complete substitution of all chlorine atoms .
Industrial Production Methods
Industrial production of Methylthiophosphorylchloride has evolved to incorporate continuous processing techniques that offer advantages in terms of efficiency, consistency, and safety compared to batch processing methods. The continuous production approach minimizes the inventory of hazardous intermediates at any given time, reducing the magnitude of potential incidents related to these toxic materials .
Several patents describe improved processes for thiophosphoryl chloride production, which forms the foundation for Methylthiophosphorylchloride synthesis. For instance, U.S. patents disclose methods involving the reaction of phosphorous trichloride with sulfur in the presence of catalytic amounts of tertiary amines or nitroxide free radicals . These catalysts significantly enhance reaction rates and yields, making the process more economically viable.
British Patent 694,380 describes a process involving refluxing phosphorous trichloride and excess sulfur at atmospheric pressure in the presence of activated carbon and approximately 40 mole percent of thiophosphoryl chloride for about three hours. German Patent 1,145,589 utilizes aluminum or its alloys as catalysts for the reaction between phosphorous trichloride and sulfur in liquid phase at atmospheric pressure .
A more recent development is disclosed in U.S. Patent No. 5,464,600, which describes thiophosphoryl chloride production by reacting phosphorous trichloride and sulfur in the presence of a catalytic amount of a tertiary amine. Further improvements involve the addition of nitroxide free radicals as catalysts, represented by the general formula where R₁, R₂, R₃, and R₄ represent alkyl groups .
Quality Control and Specifications
Industrial production of Methylthiophosphorylchloride requires rigorous quality control measures to ensure product purity and consistency. Typical industrial specifications include parameters such as appearance, assay (minimum percentage purity), moisture content, and levels of specific impurities that could affect downstream applications.
Analytical methods employed for quality control typically include gas chromatography for purity determination, Karl Fischer titration for moisture content, and spectroscopic techniques for identification and structural confirmation. The development of standard specifications for this compound is essential for ensuring consistent performance in its applications as a chemical intermediate.
Applications and Uses
Intermediate in Chemical Synthesis
Methylthiophosphorylchloride serves primarily as a valuable intermediate in the synthesis of various organophosphorus compounds. Its reactivity, particularly the susceptibility of the P-Cl bond to nucleophilic substitution, makes it an excellent starting material for the preparation of more complex phosphorothioate derivatives. These derivatives find applications in various fields, including agricultural chemicals, flame retardants, and specialty chemicals .
The compound's role in synthetic pathways typically involves reactions where the chlorine atom is replaced by other nucleophiles, such as amines, alcohols, or thiols, leading to the formation of P-N, additional P-O, or P-S bonds, respectively. This versatility in functionalization makes Methylthiophosphorylchloride a valuable building block in organic synthesis, particularly for compounds requiring the thiophosphoryl (P=S) functional group .
In the pharmaceutical industry, derivatives of Methylthiophosphorylchloride have been explored for potential therapeutic applications, though these investigations are often limited by toxicity concerns associated with organophosphorus compounds. Nevertheless, the unique reactivity of the thiophosphoryl group continues to attract interest in medicinal chemistry research for specialized applications.
Pesticide Precursor
One of the most significant applications of Methylthiophosphorylchloride is as a precursor in the synthesis of organophosphate pesticides. These pesticides operate primarily by inhibiting acetylcholinesterase (AChE), an enzyme essential for normal nervous system function in insects and other organisms. The structural features of Methylthiophosphorylchloride, particularly the thiophosphoryl group, are preserved in many commercial insecticides, contributing to their mode of action .
The transformation of Methylthiophosphorylchloride into active pesticide ingredients typically involves substitution reactions at the phosphorus center, replacing the chlorine atom with more complex functional groups that impart specific properties, such as target selectivity, environmental stability, or enhanced efficacy. The resulting organophosphate insecticides have historically been widely used in agriculture, though concerns regarding environmental impact and toxicity to non-target organisms have led to increased regulatory scrutiny and the development of alternatives in recent decades .
Research has shown that compounds derived from Methylthiophosphorylchloride, such as (EtO)₂P(S)Cl, are lethal to houseflies as in vivo AChE inhibitors. These compounds typically require oxidative activation, possibly by cytochrome P450 enzymes, to form the active inhibitors of acetylcholinesterase .
Other Industrial Applications
Beyond its role as a synthetic intermediate for pesticides, Methylthiophosphorylchloride and its immediate derivatives contribute to the production of flame retardants, hydraulic fluids, and specialty plastics. The incorporation of phosphorus-containing groups into these materials imparts specific properties, such as flame resistance or specialized lubricating characteristics .
In the polymer industry, derivatives of Methylthiophosphorylchloride can serve as additives or modifiers that enhance certain properties of the final materials. The thiophosphoryl group's unique chemical characteristics can be leveraged to develop materials with specific performance attributes, though careful consideration of toxicity and environmental impact is essential in these applications.
The compound's annual production volume, as part of the broader category of major intermediates in organophosphate synthesis that includes phosphorus trichloride (PCl₃), phosphorus oxychloride (POCl₃), and thiophosphoryl chloride (PSCl₃), exceeds 500,000,000 pounds in the United States alone, highlighting its industrial significance .
| Exposure Route | Species | Value | Classification |
|---|---|---|---|
| Oral LD₅₀ | Rat | 540 mg/kg | Harmful if swallowed (Category 4) |
| Inhalation LC₅₀ | Rat (4h) | 340 mg/m³ | Fatal if inhaled (Category 1) |
| Dermal | - | - | Harmful in contact with skin (Category 4) |
| Aquatic toxicity LC₅₀ | Poecilia reticulata (24h) | 220 mg/l | Harmful to aquatic life with long-lasting effects |
Based on these toxicity parameters, the compound is classified under various hazard categories according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications trigger specific labeling requirements and safety measures for handling and transportation .
The extreme inhalation toxicity (Category 1) is particularly concerning, necessitating rigorous exposure controls in occupational settings. The compound's vapor pressure and vapor density characteristics further complicate exposure prevention, as its vapors are significantly heavier than air and may accumulate in low-lying areas .
Mechanism of Toxicity
The toxicological profile of Methylthiophosphorylchloride is closely related to its chemical structure and reactivity, particularly its ability to inhibit cholinesterase enzymes. Research into related compounds provides insights into the mechanisms underlying its toxic effects, which are critical for developing medical countermeasures and exposure management protocols .
Studies on structurally similar compounds indicate that Methylthiophosphorylchloride may require metabolic activation to exert its full toxicological effects. The compound PSCl₃ (thiophosphoryl chloride), for instance, undergoes hydrolysis to yield Cl₂P(O)SH, which can further oxidize to Cl₂P(O)SOH. These metabolites are thought to be responsible for inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for normal neurological function .
In animal studies, vapors of related compounds such as (EtO)₂P(S)Cl have been shown to be lethal to houseflies as in vivo AChE inhibitors. This compound reportedly acts through oxidative activation to (EtO)₂P(O)Cl or (EtO)₂P(O)SCl, which serve as phosphorylating agents. Similar activation mechanisms may apply to Methylthiophosphorylchloride, explaining its high toxicity potential .
The inhibition of cholinesterase enzymes leads to an accumulation of acetylcholine at nerve synapses, resulting in continuous stimulation of cholinergic receptors. This mechanism explains the characteristic signs and symptoms of organophosphate poisoning, including increased secretions, bronchospasm, miosis, gastrointestinal disturbances, muscle fasciculations, and ultimately, respiratory failure in severe cases.
Personal Protective Equipment
Comprehensive personal protective equipment (PPE) is mandatory when handling Methylthiophosphorylchloride, including:
-
Respiratory protection: NIOSH-approved full-face respirator with appropriate chemical cartridges or supplied air systems, particularly for processes with potential for vapor generation.
-
Skin protection: Chemical-resistant gloves (typically butyl rubber or similar materials with documented chemical compatibility), along with full body chemical protective clothing for operations with splash potential.
-
Eye protection: Chemical splash goggles and face shield, though full-face respiratory protection may fulfill this requirement if used.
-
Additional measures: Chemical-resistant footwear and careful attention to potential contamination pathways, such as clothing seams or glove wrists .
Emergency Response Procedures
In case of incidents involving Methylthiophosphorylchloride, rapid and appropriate response is crucial:
-
Spills: Evacuation of non-essential personnel, elimination of ignition sources, use of appropriate PPE for response team, containment of spill with inert absorbent materials, and proper disposal as hazardous waste.
-
Fire: Use of appropriate extinguishing media, recognition that burning may release toxic fumes including phosphorous oxides, sulfur oxides, and hydrogen chloride gas.
-
Exposure: Immediate removal from the exposure source, decontamination procedures specific to the exposure route (e.g., eye irrigation for splashes, removal of contaminated clothing for skin contact), and prompt medical attention with information about the specific chemical involved .
Training for personnel working with this compound should include recognition of exposure symptoms, proper use of safety equipment, and emergency response procedures. Medical surveillance programs may be appropriate for workers regularly handling significant quantities of the compound.
Environmental Considerations
Regulatory Status and Waste Management
The hazardous properties of Methylthiophosphorylchloride subject it to various regulatory frameworks globally, influencing its production, transportation, use, and disposal. In the United States, the compound is regulated under multiple statutes, including the Toxic Substances Control Act (TSCA) and various Environmental Protection Agency (EPA) programs addressing chemical hazards.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume